Presatovir

Description

Properties

IUPAC Name |

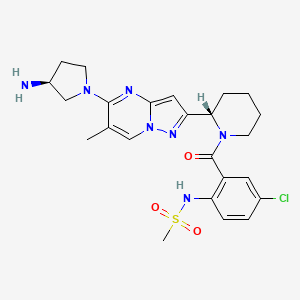

N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O3S/c1-15-13-32-22(27-23(15)30-10-8-17(26)14-30)12-20(28-32)21-5-3-4-9-31(21)24(33)18-11-16(25)6-7-19(18)29-36(2,34)35/h6-7,11-13,17,21,29H,3-5,8-10,14,26H2,1-2H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFXWTVKPWJNGD-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CCC(C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3C(=O)C4=C(C=CC(=C4)Cl)NS(=O)(=O)C)N=C1N5CC[C@@H](C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028097 | |

| Record name | Presatovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353625-73-6 | |

| Record name | Presatovir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353625736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Presatovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Presatovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRESATOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9628AJ27JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Presatovir Against the Respiratory Syncytial Virus (RSV) F Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Presatovir (formerly GS-5806) is an orally bioavailable small molecule that acts as a potent inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It targets the metastable prefusion conformation of the F protein, preventing the critical conformational changes required for the fusion of the viral and host cell membranes, thereby blocking viral entry into the host cell.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of antiviral therapeutics.

Core Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the RSV F protein, a type I fusion protein essential for viral entry. The F protein exists in a metastable prefusion state on the viral surface and undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the merger of the viral and host cell membranes.[3]

This compound functions by binding to a specific pocket within the central cavity of the prefusion F protein trimer.[4][5] This binding stabilizes the prefusion conformation and allosterically inhibits the F protein from transitioning to the postfusion state.[2][6] By locking the F protein in its prefusion form, this compound effectively prevents the extension of the fusion peptide and the subsequent collapse of the heptad repeat regions (HRA and HRB) into the stable six-helix bundle (6HB) structure, a critical step for membrane fusion.[3]

The interaction of this compound with the F protein is highly specific, and its antiviral activity is potent, with a mean 50% effective concentration (EC50) in the sub-nanomolar range against a wide variety of RSV A and B clinical isolates.[4][7]

dot

References

- 1. scienceopen.com [scienceopen.com]

- 2. Development of an improved microneutralization assay for respiratory syncytial virus by automated plaque counting using imaging analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Establishment and validation of a high-throughput micro-neutralization assay for respiratory syncytial virus (subtypes A and B) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Presatovir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presatovir (formerly GS-5806) is an investigational oral antiviral agent developed for the treatment of respiratory syncytial virus (RSV) infection. As a small molecule inhibitor of the RSV fusion (F) protein, this compound represents a targeted approach to preventing viral entry into host cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, with a focus on the scientific data and methodologies that have defined its developmental trajectory.

Discovery and Mechanism of Action

This compound was identified through a lead optimization program building upon a screening hit.[1] The core chemical structure was modified to enhance oral bioavailability, potency, and metabolic properties, resulting in the final compound.[1]

This compound's mechanism of action is the inhibition of the RSV F protein-mediated fusion of the viral and host cell membranes. The RSV F protein, a class I fusion glycoprotein, is essential for viral entry. It exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state. This process brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral contents into the host cell.

This compound binds to a specific pocket within the central cavity of the prefusion conformation of the RSV F protein. This binding stabilizes the prefusion state, preventing the conformational rearrangements necessary for membrane fusion.

Below is a diagram illustrating the key steps in RSV F protein-mediated membrane fusion and the inhibitory action of this compound.

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent antiviral activity against a broad range of RSV A and B clinical isolates. The mean half-maximal effective concentration (EC50) was determined to be 0.43 nM against a panel of 75 RSV clinical isolates.[1]

A detailed protocol for determining the in vitro antiviral activity of this compound is outlined below. This method is based on a cytopathic effect (CPE) reduction assay.

In Vivo Efficacy in a Cotton Rat Model

The cotton rat (Sigmodon hispidus) is a well-established animal model for RSV infection as it is semi-permissive to the virus and recapitulates aspects of human disease.[2][3] In this model, this compound demonstrated dose-dependent antiviral efficacy.[1]

The following protocol describes a typical efficacy study of this compound in the cotton rat model.

-

Animal Acclimation: Male and female cotton rats are acclimated to the facility for a minimum of 3 days prior to the study.

-

Infection: Animals are lightly anesthetized and intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV A strain.

-

Treatment: this compound is administered orally at various dose levels, typically starting on the day of infection or one day post-infection and continuing for a specified duration (e.g., 5 days). A placebo group receives the vehicle control.

-

Sample Collection: At a predetermined time point post-infection (e.g., day 5), animals are euthanized. Lungs are harvested for viral titer determination.

-

Viral Titer Quantification: Lung tissue is homogenized, and viral titers are quantified using a plaque assay on a suitable cell line (e.g., HEp-2 cells).

-

Data Analysis: Viral titers in the lungs of this compound-treated animals are compared to those in the placebo-treated group to determine the extent of viral replication inhibition.

Clinical Development

This compound has been evaluated in several Phase II clinical trials across different patient populations. A summary of the key findings from these studies is presented below.

Human Challenge Study (NCT01756482)

A double-blind, placebo-controlled study was conducted in healthy adults experimentally infected with an RSV challenge strain.[4] Treatment with GS-5806 (this compound) resulted in a significant reduction in viral load and the severity of clinical disease.[4]

| Endpoint | This compound (Cohorts 1-4) | Placebo (Cohorts 1-4) | p-value |

| AUC for Viral Load (log10 PFUe x hours/mL) | 250.7 | 757.7 | <0.001 |

| Total Mucus Weight (g) | 6.9 | 15.1 | 0.03 |

| AUC for Symptom Scores (hours) | -20.2 | 204.9 | 0.005 |

| Table 1: Efficacy of this compound in a Human RSV Challenge Study. [4] |

Studies in Immunocompromised Patients

This compound was evaluated in several Phase IIb, randomized, double-blind, placebo-controlled trials in adult hematopoietic cell transplant (HCT) and lung transplant recipients with RSV infection.

This study enrolled 189 HCT recipients with RSV URTI.[5] While this compound had a favorable safety profile, it did not meet the co-primary endpoints of time-weighted average change in nasal RSV viral load and the proportion of patients developing lower respiratory tract complications (LRTCs).[5] However, a post-hoc analysis suggested a potential benefit in patients with lymphopenia.[5]

| Endpoint | This compound (n=96) | Placebo (n=93) | p-value |

| Time-weighted average decline in RSV viral load (log10 copies/mL) | -0.33 (difference from placebo) | - | 0.040 |

| Progression to LRTC | 11.2% | 19.5% | 0.11 |

| LRTC in patients with lymphopenia | 13.3% (2/15) | 64.3% (9/14) | 0.008 |

| Table 2: Key Efficacy Outcomes in HCT Recipients with RSV URTI. [5][6] |

In this study of 60 HCT recipients with RSV LRTI, this compound treatment was well-tolerated but did not significantly improve virologic or clinical outcomes compared to placebo.[7][8]

| Endpoint | This compound (n=29) | Placebo (n=28) | p-value |

| Time-weighted average change in viral load (log10 copies/mL) | -1.12 | -1.09 | 0.94 |

| Median supplemental oxygen-free days | 26 | 28 | 0.84 |

| Incident respiratory failure | 10.3% | 10.7% | 0.98 |

| All-cause mortality | 0% | 7.1% | 0.19 |

| Table 3: Efficacy Outcomes in HCT Recipients with RSV LRTI. [7] |

This trial in 61 lung transplant recipients with symptomatic RSV infection also did not show a significant improvement in the primary endpoint of change in nasal RSV load with this compound treatment compared to placebo.[9]

| Endpoint | This compound | Placebo | p-value |

| Time-weighted average change in nasal RSV load (log10 copies/mL) | 0.10 (difference from placebo) | - | 0.72 |

| Table 4: Primary Efficacy Outcome in Lung Transplant Recipients. [9] |

Study in Hospitalized Adults (NCT02135614)

This study evaluated the effect of a single dose of this compound on RSV viral load in hospitalized adults with acute respiratory symptoms.

Resistance

The emergence of resistance is a potential concern for antiviral therapies. In clinical trials of this compound, treatment-emergent amino acid substitutions in the RSV F protein have been identified. The frequency of resistance development varied across different patient populations, with higher rates observed in HCT recipients.[10][11][12] While the presence of resistance-associated substitutions was linked to a diminished virologic response, it did not appear to significantly impact clinical outcomes in the studies conducted.[10][11][12]

Conclusion

This compound is a potent inhibitor of RSV F protein-mediated fusion with demonstrated antiviral activity in preclinical models and a human challenge study. However, in Phase IIb trials involving immunocompromised patient populations, this compound did not meet its primary clinical endpoints, despite having a favorable safety profile. These findings highlight the complexities of treating RSV in high-risk individuals and underscore the need for further research to identify optimal treatment strategies and patient populations for this class of antiviral agents. The development of this compound has provided valuable insights into the role of the RSV F protein in viral pathogenesis and the challenges of antiviral drug development for this important respiratory pathogen.

References

- 1. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral GS-5806 activity in a respiratory syncytial virus challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A randomized controlled trial of this compound for respiratory syncytial virus after lung transplant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1646. Combined Resistance Analyses From Phase 2b Studies of this compound Treatment in RSV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Profile of Presatovir (GS-5806) Against Respiratory Syncytial Virus (RSV) Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Presatovir (formerly GS-5806) against a broad range of Respiratory Syncytial Virus (RSV) strains. This compound is a potent, orally bioavailable small molecule inhibitor of the RSV fusion (F) protein, a critical component for viral entry into host cells. This document details the quantitative antiviral activity, experimental methodologies for its assessment, and the molecular mechanism of action of this compound.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent and consistent in vitro activity against numerous clinical isolates of both RSV subtype A and B. The antiviral efficacy is typically measured by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication.

| RSV Subtype | Number of Clinical Isolates | Mean EC50 (nM) | EC50 Range (nM) | Reference |

| A and B | 75 | 0.43 | Not Specified | [1] |

| A and B | Not Specified | Potent and selective | Not Specified | [2] |

Table 1: In Vitro Antiviral Activity of this compound against Clinical RSV Isolates. This table summarizes the potent activity of this compound against a panel of 75 clinical RSV isolates, showcasing its broad-spectrum anti-RSV potential.[1]

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound's antiviral activity stems from its specific targeting of the RSV fusion (F) protein. The F protein is a type I fusion glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a more stable postfusion state, driving membrane fusion.

This compound binds to a specific site on the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks the virus from entering the host cell and initiating replication.

Below is a diagram illustrating the RSV F protein-mediated fusion pathway and the inhibitory action of this compound.

References

Presatovir (GS-5806): A Technical Guide to its Chemical Properties and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presatovir, also known as GS-5806, is an investigational, orally bioavailable antiviral compound developed for the treatment of Respiratory Syncytial Virus (RSV) infections.[1] It functions as a potent fusion inhibitor, targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C24H30ClN7O3S | [2][4][5] |

| Molecular Weight | 532.06 g/mol | [4][5] |

| IUPAC Name | N-[2-[(2S)-2-[5-[(3S)-3-aminopyrrolidin-1-yl]-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide | [1][2] |

| CAS Number | 1353625-73-6 | [4][5] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO, not in water | [5] |

| Storage | Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Shipped under ambient temperature. | [5] |

Mechanism of Action: RSV Fusion Inhibition

This compound's antiviral activity stems from its ability to inhibit the fusion of the RSV envelope with the host cell membrane, a process mediated by the viral F protein. This inhibition prevents the release of the viral genome into the cytoplasm, thereby halting the replication cycle.

The RSV F protein undergoes a significant conformational change to facilitate membrane fusion. This compound is believed to bind to a hydrophobic pocket within the F protein, stabilizing it in its prefusion conformation and preventing this essential structural rearrangement.[6]

Figure 1: this compound's mechanism of action, inhibiting RSV F protein-mediated fusion.

Antiviral Activity and Pharmacokinetics

This compound has demonstrated potent antiviral activity against a wide range of RSV clinical isolates in vitro and has shown efficacy in preclinical animal models.

In Vitro Activity

| Parameter | Value | Cell Line | Virus Strains | Source(s) |

| Mean EC50 | 0.43 nM | HEp-2 | 75 RSV A and B clinical isolates | [4] |

In Vivo Efficacy (Cotton Rat Model)

| Dose Range | Effect | Source(s) |

| 0-30 mg/kg | Dose-dependent antiviral efficacy | [4] |

Pharmacokinetics (Preclinical)

| Species | Oral Bioavailability | Key Findings | Source(s) |

| Various preclinical species | 46% to 100% | Efficient penetration into lung tissue demonstrated in Sprague-Dawley rats. | [4] |

Experimental Protocols

Cytopathic Effect (CPE) Antiviral Assay

This assay is used to determine the in vitro antiviral activity of this compound by measuring the inhibition of virus-induced cell death.

Methodology:

-

Compound Preparation: this compound (GS-5806) is serially diluted (3-fold) in 100% DMSO to create 100x concentrated stock solutions.[4]

-

Assay Plate Preparation: 0.4 µL of each 100x concentrated drug dilution is added to 20 µL of cell culture medium in a 384-well plate.[4]

-

Cell and Virus Preparation: HEp-2 cells are suspended in MEM supplemented with 10% FBS at a density of 1×10^5 cells/mL. The cells are then infected in bulk with RSV A2 at a titer of approximately 1×10^4.5 tissue culture infectious doses/mL.[4]

-

Infection and Incubation: Immediately following infection, 20 µL of the RSV-infected cell suspension is added to each well of the assay plate. The plates are then incubated for 4 days at 37°C.[4]

-

Endpoint Measurement: After the incubation period, the plates are allowed to equilibrate to 25°C. Cell viability is then determined to assess the cytopathic effect.[4]

Figure 2: Workflow for the Cytopathic Effect (CPE) Antiviral Assay.

In Vivo Formulation Protocol

For in vivo studies, this compound can be formulated for oral administration using the following protocol.

Methodology (Example Protocol 1):

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Vehicle Preparation: The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Mixing: Add each solvent one by one. For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL.[4]

-

Solubility: This protocol yields a clear solution with a solubility of ≥ 0.6 mg/mL (1.13 mM).[4] If precipitation occurs, heating and/or sonication can be used to aid dissolution.[4]

Conclusion

This compound (GS-5806) is a potent and orally bioavailable inhibitor of RSV fusion. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and strong preclinical data, underscore its potential as a therapeutic agent for RSV infections. The experimental protocols provided herein offer a foundation for further research and development of this promising antiviral compound.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

Preclinical Profile of Presatovir: An In-depth Technical Guide on a Novel RSV Fusion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Presatovir (GS-5806) is a potent, orally bioavailable small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Preclinical studies have demonstrated its significant antiviral activity against a wide range of RSV A and B clinical isolates, favorable pharmacokinetic properties in multiple animal species, and efficacy in a relevant in vivo model of RSV infection. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental methodologies, quantitative data summaries, and a visualization of its mechanism of action, to support further research and development efforts in the field of RSV therapeutics.

Introduction to this compound and its Target

Respiratory syncytial virus is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals. The RSV F protein is a class I viral fusion protein essential for the entry of the virus into host cells by mediating the fusion of the viral envelope with the host cell membrane.[1][2] this compound targets the F protein, stabilizing its metastable prefusion conformation and preventing the irreversible conformational changes required for viral fusion and entry.[2][3]

In Vitro Antiviral Activity and Cytotoxicity

This compound has demonstrated potent and selective inhibition of a diverse set of RSV subtype A and B clinical isolates. Its antiviral activity has been evaluated in various cell lines, including HEp-2 and primary human airway epithelial (HAE) cells.[4]

Table 1: In Vitro Antiviral Activity of this compound against RSV

| Parameter | Cell Line | RSV Strains | Value | Reference(s) |

| Mean EC₅₀ | HEp-2 | 75 RSV A and B clinical isolates | 0.43 nM | |

| Mean EC₅₀ | HEp-2 | RSV A2 | 0.35 ± 0.14 nM | [4] |

| Mean EC₅₀ | HAE | RSV A2 | 0.37 ± 0.28 nM | [4] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Various Human Cell Lines | 10.0 ± 2.4 to 48.9 ± 5.6 | >23,000 to 113,000 | [4] |

| Primary Human Cells (NHBE, SAEC) | - | 49,000 to 93,000 | [4] |

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound's mechanism of action is the specific inhibition of the RSV F protein. It binds to a pocket within the central cavity of the prefusion conformation of the F protein trimer.[3] This binding stabilizes the prefusion state and blocks the conformational rearrangements necessary for the F protein to transition to its postfusion state, thereby preventing the fusion of the viral and host cell membranes.[2]

Mechanism of this compound action on RSV F protein.

In Vivo Efficacy in a Cotton Rat Model

The cotton rat is a well-established animal model for RSV infection as it is susceptible to human RSV and displays features of human pathology.[5] this compound has demonstrated dose-dependent antiviral efficacy in this model.

Table 3: In Vivo Efficacy of this compound in the Cotton Rat Model

| Animal Model | RSV Strain | Dosing Regimen | Outcome | Reference(s) |

| Cotton Rat | Not specified | 0-30 mg/kg (oral) | Dose-dependent reduction in viral load | [5][6] |

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical species, including good oral bioavailability and penetration into lung tissue.[6][7]

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Lung Tissue Penetration | Reference(s) |

| Multiple Preclinical Species | 46 - 100 | Demonstrated in Sprague-Dawley rats | [5][6][7] |

| Rat | - | 87-fold higher concentration in lung tissue compared to plasma | [8] |

| Rat | - | 19-fold higher concentration in epithelial lining fluid compared to plasma | [8] |

Resistance Profile

In vitro resistance selection studies have identified mutations in the RSV F protein that confer reduced susceptibility to this compound. These mutations are located in the F protein gene. RSV variants resistant to this compound have shown cross-resistance to other RSV fusion inhibitors but remained sensitive to palivizumab and ribavirin.

Experimental Protocols

In Vitro Antiviral Activity Assay (Cytopathic Effect Assay in HEp-2 Cells)

This assay measures the ability of a compound to inhibit the virus-induced destruction of cells (cytopathic effect).

-

Cell Culture: HEp-2 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to create a range of concentrations.

-

Infection: The cell monolayers are infected with a standardized amount of RSV.

-

Treatment: The diluted this compound is added to the infected cells. Control wells include cells with virus but no drug (virus control) and cells with neither virus nor drug (cell control).

-

Incubation: The plates are incubated for a period of 4 days at 37°C to allow for multiple cycles of viral replication and the development of cytopathic effect.[4]

-

Endpoint Measurement: The extent of cytopathic effect is measured, often by staining the remaining viable cells with a dye such as crystal violet. The concentration of this compound that inhibits the viral cytopathic effect by 50% (EC₅₀) is then calculated.

In Vivo Efficacy Study (Cotton Rat Model)

This model assesses the antiviral activity of a compound in a living organism.

-

Animal Model: Cotton rats are used as they are permissive to human RSV infection.[5]

-

Infection: Animals are intranasally inoculated with a defined plaque-forming unit (PFU) of an RSV strain (e.g., RSV A2).[5]

-

Treatment: this compound is administered orally at various doses. A placebo group receives a vehicle control.

-

Sample Collection: At a specified time point post-infection (e.g., day 5), animals are euthanized, and lung tissue is harvested.[5]

-

Viral Load Quantification: The amount of virus in the lung tissue is quantified using methods such as a plaque assay or quantitative reverse transcription PCR (qRT-PCR) to determine the viral titer.[5]

-

Efficacy Determination: The reduction in lung viral titers in the this compound-treated groups is compared to the placebo group to determine the dose-dependent efficacy.

Workflow for in vivo efficacy testing in cotton rats.

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for RSV infection. Its potent and broad-spectrum antiviral activity, coupled with favorable pharmacokinetic and safety profiles in preclinical models, highlights its potential to address the significant unmet medical need in the management of RSV-related diseases. The detailed methodologies and summarized data presented in this guide offer a valuable resource for the scientific community to build upon this promising foundation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GS-5806 Inhibits Pre- to Postfusion Conformational Changes of the Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotton rat model for testing vaccines and antivirals against respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. noblelifesci.com [noblelifesci.com]

- 6. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aragen.com [aragen.com]

Presatovir's Precision Strike: A Technical Guide to Its Binding Site on the RSV Fusion Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presatovir (GS-5806) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] It represents a significant advancement in the quest for effective RSV therapeutics by targeting the critical process of viral entry into host cells. This technical guide provides an in-depth exploration of the binding site of this compound on the RSV F protein, its mechanism of action, quantitative binding data, relevant experimental protocols, and the cellular signaling pathways impacted by its inhibitory activity.

Mechanism of Action: Arresting the Fusion Machinery

The RSV F protein is a class I fusion protein that mediates the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry.[4] This process involves a dramatic conformational change of the F protein from a metastable prefusion state to a highly stable postfusion state.[4] this compound exerts its antiviral effect by binding to a specific site on the prefusion conformation of the F protein, effectively locking it in its inactive state and preventing the structural rearrangements necessary for membrane fusion.[3][4]

The binding site of this compound is located in a threefold-symmetric pocket within the central cavity of the prefusion F protein trimer.[4] By occupying this pocket, this compound tethers two regions of the F protein that are critical for the conformational change, thus stabilizing the prefusion state.[4] This mechanism of action is supported by the crystal structure of the RSV F protein in complex with a related fusion inhibitor (PDB code: 5EA3), which provides a model for this compound's interaction.

Quantitative Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against a wide range of RSV clinical isolates, including both A and B subtypes. The following table summarizes its in vitro efficacy.

| RSV Subtype | No. of Isolates | Mean EC₅₀ (nM) | EC₅₀ Range (nM) | Reference(s) |

| A | 35 | 0.51 ± 0.25 | 0.15 - 1.09 | [1][5][6] |

| B | 40 | 0.35 ± 0.15 | 0.15 - 0.76 | [1][5][6] |

| Combined | 75 | 0.43 | 0.15 - 1.09 | [1][2][3][5][6][7] |

EC₅₀ (50% effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Resistance-Associated Mutations

As with many antiviral agents, resistance to this compound can emerge through mutations in its target protein. These mutations typically occur in or near the this compound binding site on the F protein, reducing the binding affinity of the inhibitor.

| Mutation | RSV Subtype | Fold Change in EC₅₀ | Reference(s) |

| L138F | A | >410 | [1][5] |

| F140L/N517I | A | >410 | [1][5] |

| F488L | B | >410 | [1][5] |

| F488S | B | >410 | [1][5] |

| T400I | Not specified | High-level | [8] |

| S398L | Not specified | High-level | [8] |

| L141F | Not specified | High-level | [8] |

| F140I | Not specified | High-level | [8] |

Fold change in EC₅₀ indicates the factor by which the EC₅₀ of the mutant virus is increased compared to the wild-type virus.

Experimental Protocols

RSV F Protein Expression and Purification for Structural Studies

This protocol outlines the general steps for producing purified RSV F protein suitable for X-ray crystallography to study inhibitor binding.

Objective: To express and purify recombinant RSV F protein in its prefusion conformation.

Materials:

-

HEK-293T or CHO cells[9]

-

Expression vector containing the codon-optimized gene for a stabilized prefusion RSV F protein (e.g., DS-Cav1) with a C-terminal trimerization motif and purification tag (e.g., StrepII-tag).[9]

-

Transfection reagent

-

Cell culture medium and supplements

-

Strep-Tactin affinity chromatography resin[9]

-

Size-exclusion chromatography column

-

Buffers (lysis, wash, elution)

Procedure:

-

Transient Transfection: Transfect HEK-293T or CHO cells with the expression vector using a suitable transfection reagent.[9]

-

Protein Expression: Culture the transfected cells for 3-5 days to allow for expression and secretion of the recombinant F protein into the culture supernatant.

-

Harvesting: Centrifuge the cell culture to pellet the cells and collect the supernatant containing the secreted F protein.

-

Affinity Chromatography: Load the clarified supernatant onto a Strep-Tactin affinity column. Wash the column extensively to remove unbound proteins. Elute the bound F protein using a buffer containing desthiobiotin.[9]

-

Size-Exclusion Chromatography: Further purify the eluted F protein using a size-exclusion chromatography column to separate correctly folded trimers from aggregates and monomers.

-

Concentration and Quality Control: Concentrate the purified F protein and assess its purity and integrity using SDS-PAGE and Western blot. Confirm the prefusion conformation using conformation-specific antibodies.

RSV Pseudovirus Neutralization Assay

This assay is used to determine the inhibitory activity of compounds like this compound against RSV entry in a high-throughput format.

Objective: To quantify the neutralization potency of this compound using lentiviral particles pseudotyped with RSV F and G proteins.

Materials:

-

Lentiviral backbone plasmid (encoding a reporter gene like luciferase)[10][11]

-

Lentiviral helper plasmids (e.g., gag-pol, rev, tat)[10][11]

-

Expression plasmids for codon-optimized RSV F and G proteins (with a truncated G cytoplasmic tail for enhanced efficiency)[10][11]

-

Target cells (e.g., HEK-293T cells, potentially overexpressing TIM-1 to enhance titers)[10]

-

This compound

-

Luciferase assay reagent[12]

Procedure:

-

Pseudovirus Production: Co-transfect HEK-293T cells with the lentiviral backbone, helper plasmids, and RSV F and G expression plasmids.[10][11]

-

Harvest and Titer Pseudovirus: Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection. Determine the viral titer by infecting target cells with serial dilutions of the pseudovirus and measuring reporter gene expression.[13]

-

Neutralization Assay: a. Seed target cells in a 96-well plate. b. In a separate plate, serially dilute this compound. c. Add a standardized amount of pseudovirus to each drug dilution and incubate for 1 hour at 37°C to allow for binding.[13] d. Transfer the this compound-pseudovirus mixture to the target cells. e. Incubate for 48-72 hours.

-

Readout: Measure the reporter gene (e.g., luciferase) activity. The reduction in signal in the presence of this compound corresponds to its neutralizing activity. Calculate the EC₅₀ value from the dose-response curve.[12]

Signaling Pathways and Experimental Workflows

While this compound directly targets the RSV F protein, its inhibition of viral fusion prevents the downstream cellular signaling events that are triggered by the fusion process. The following diagrams illustrate these pathways and a general experimental workflow for evaluating fusion inhibitors.

References

- 1. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1646. Combined Resistance Analyses From Phase 2b Studies of this compound Treatment in RSV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. RSV Pseudovirus Neutralization Assay [protocols.io]

- 13. A Pseudovirus-Based Entry Assay to Evaluate Neutralizing Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Presatovir's Fusion Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of presatovir's mechanism as a fusion inhibitor of the Respiratory Syncytial Virus (RSV). This compound, a small molecule antiviral, has been a subject of significant research in the quest for effective RSV therapeutics. This document provides a comprehensive overview of its mode of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Arresting the Fusion Cascade

This compound is a potent, orally bioavailable inhibitor of the RSV fusion (F) protein.[1][2] The RSV F protein is a class I fusion protein crucial for viral entry into host cells. It exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a highly stable postfusion state. This transition drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.

This compound's primary mechanism of action is the inhibition of this critical conformational change from the prefusion to the postfusion state.[2] By binding to a specific pocket on the prefusion F protein, this compound stabilizes this conformation, effectively preventing the structural rearrangements necessary for membrane fusion.

Binding Site and Molecular Interactions

X-ray crystallography studies have revealed the precise binding site of this compound on the RSV F protein. The co-crystal structure of this compound (or its analogs) in complex with the prefusion F protein (PDB ID: 5EA3) shows that the inhibitor binds to a threefold symmetric pocket located in the central cavity of the F protein trimer.[3][4] This pocket is formed at the interface of the F1 and F2 subunits of adjacent protomers.

Key amino acid residues that form this binding pocket and are critical for this compound's activity have been identified through structural and mutational studies. While the exact residues interacting with this compound are detailed in the crystallographic data, resistance mutations provide strong evidence for the location of the binding site.

Quantitative Efficacy and Resistance Profile

The antiviral activity of this compound has been quantified using various in vitro assays. The following tables summarize key quantitative data regarding its efficacy against different RSV strains and the impact of resistance mutations.

Table 1: In Vitro Efficacy of this compound against Respiratory Syncytial Virus (RSV)

| Parameter | Virus Strain/Subtype | Cell Line | Value | Reference(s) |

| EC50 | Mean of 75 clinical isolates (A and B) | HEp-2 | 0.43 nM | [2] |

| EC50 | RSV A2 | HEp-2 | 0.20 - 0.66 µM | [5] |

| EC50 | RSV B | HEp-2 | 0.20 - 0.66 µM | [5] |

| IC50 | RSV A and B genotypes | HEp-2 | 10 - 118 nM | [3] |

Table 2: Impact of Resistance-Associated Mutations on this compound Susceptibility

| Mutation in F Protein | Fold-Change in EC50/IC50 | Reference(s) |

| T400A/I | High-level resistance | [6] |

| L141F/W | High-level resistance | [6] |

| S398L | High-level resistance | [6] |

| F140I | High-level resistance | [6] |

| Multiple Mutations | 2.9- to 410-fold reduction in susceptibility | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fusion inhibition activity of this compound.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - PRNT50).

-

Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in a suitable virus diluent (e.g., serum-free DMEM).

-

Virus Preparation: Dilute RSV stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).

-

Neutralization: Mix equal volumes of the diluted virus and each compound dilution and incubate for 1 hour at 37°C to allow the compound to bind to the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Adsorb for 1-2 hours at 37°C, rocking the plates every 15-20 minutes.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 0.3-0.5% agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days until plaques are visible.

-

Staining and Counting: Fix the cells with a solution like 1% formal saline. Remove the overlay and stain the cell monolayer with a dye such as 0.05% neutral red or crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration.

Syncytia Formation Assay

This assay assesses the ability of a compound to inhibit virus-induced cell-cell fusion, which results in the formation of multinucleated giant cells (syncytia).

-

Cell Culture: Culture a suitable cell line (e.g., HEp-2) in multi-well plates.

-

Infection: Infect the cells with RSV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Add serial dilutions of this compound to the infected cell cultures.

-

Incubation: Incubate the plates for a period sufficient for syncytia to form (e.g., 24-72 hours).

-

Visualization and Quantification: Observe the formation of syncytia using a microscope. Syncytia can be quantified by counting the number of syncytia per field of view or by measuring the total area of syncytia using imaging software.

-

Data Analysis: Determine the concentration of this compound that inhibits syncytia formation by 50% (IC50).

Generation of this compound-Resistant RSV Mutants

This protocol describes a method for selecting for RSV mutants that are resistant to this compound in cell culture.

-

Initial Infection: Infect a culture of permissive cells (e.g., HEp-2) with wild-type RSV in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly above the EC50).

-

Serial Passage: Harvest the virus from the initial culture and use it to infect fresh cell cultures. Gradually increase the concentration of this compound in the culture medium with each subsequent passage.

-

Monitoring for Resistance: Monitor the cultures for the emergence of viral replication (cytopathic effect) at higher concentrations of the inhibitor.

-

Plaque Purification: Once a resistant virus population is established, perform plaque assays in the presence of a high concentration of this compound to isolate individual resistant viral clones.

-

Genotypic Analysis: Extract viral RNA from the resistant clones and sequence the F protein gene to identify mutations that confer resistance.

-

Phenotypic Characterization: Characterize the phenotype of the resistant mutants by determining their EC50 or IC50 values for this compound and comparing them to the wild-type virus.

X-ray Crystallography of this compound-RSV F Protein Complex

The following is a general outline of the steps involved in determining the co-crystal structure of this compound bound to the RSV F protein, based on the methodology used to obtain the PDB structure 5EA3.[4][7][8]

-

Protein Expression and Purification:

-

Express a soluble, prefusion-stabilized form of the RSV F protein ectodomain in a suitable expression system (e.g., mammalian cells like HEK293).

-

Purify the F protein to homogeneity using a series of chromatography steps (e.g., affinity chromatography, size-exclusion chromatography).

-

-

Complex Formation: Incubate the purified F protein with an excess of this compound (or a closely related analog) to ensure saturation of the binding sites.

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.

-

Optimize the initial crystallization "hits" to obtain well-diffracting single crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source.

-

Collect X-ray diffraction data from the crystals.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the crystal's space group and unit cell dimensions.

-

Solve the crystal structure using molecular replacement, using a previously determined F protein structure as a search model.

-

Build the atomic model of the F protein-presatovir complex into the electron density map.

-

Refine the model to improve its fit to the experimental data and to ensure proper stereochemistry.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the molecular basis of this compound's fusion inhibition.

Caption: this compound binds to the prefusion F protein, preventing the conformational changes that lead to membrane fusion.

Caption: A stepwise workflow for the in vitro selection and characterization of this compound-resistant RSV mutants.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor this compound to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Drug Resistance during Phase 2b Clinical Trials of this compound in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. 5ea3 - Crystal Structure of Inhibitor JNJ-2408068 in Complex with Prefusion RSV F Glycoprotein - Summary - Protein Data Bank Japan [pdbj.org]

Presatovir: An In-depth Technical Review of Early-Phase Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

Introduction

Presatovir (GS-5806) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a targeted antiviral strategy to combat RSV, a leading cause of respiratory illness, particularly in vulnerable populations such as infants, the elderly, and immunocompromised individuals. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of this compound's pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action: RSV Fusion Inhibition

This compound's antiviral activity stems from its ability to bind to the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes.[3] this compound binds to a threefold-symmetric pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks viral entry and subsequent replication.

Early-Phase Clinical Trial Results

Phase 1 Studies in Healthy Volunteers

Two Phase 1 studies assessed the safety, tolerability, and pharmacokinetics of this compound in healthy adults. These were single- and multiple-ascending dose studies, as well as a food effect study.[4]

Key Findings:

-

Safety and Tolerability: this compound demonstrated a favorable safety and tolerability profile.[4] Adverse events reported were generally mild and did not lead to study discontinuation.[5]

-

Pharmacokinetics: this compound exhibited favorable pharmacokinetic properties that support once-daily dosing.[4] Its exposure increased in an approximately dose-proportional manner across single doses ranging from 25 mg to 300 mg and multiple once-daily doses from 10 mg to 75 mg for seven days.[4]

-

Food Effect: The administration of this compound with a high-fat meal did not significantly alter its exposure, indicating that it can be administered without regard to meals.[4]

| Pharmacokinetic Parameters (Healthy Adults) | Single Ascending Dose (25-300 mg) | Multiple Ascending Dose (10-75 mg QD for 7 days) |

| Dose Proportionality | Approximately dose-proportional increase in exposure[4] | Approximately dose-proportional increase in exposure[4] |

| Dosing Regimen Support | Supported once-daily dosing[4] | Supported once-daily dosing[4] |

| Food Effect | No significant effect on exposure[4] | Not Applicable |

| Terminal Half-life | Approximately 34 hours[6][7] | Not explicitly stated, but consistent with once-daily dosing |

Phase 2a Human Challenge Study

In a Phase 2a study, healthy adults were experimentally infected with RSV and then treated with this compound.

Key Findings:

-

Efficacy: this compound significantly reduced both the viral load and the severity of clinical disease compared to placebo.[6][7]

-

Resistance: Treatment-emergent substitutions in the RSV F protein associated with this compound resistance were observed, with rates ranging from 7.7% to 35.3% depending on the dosing regimen.[8]

Phase 2b Studies in High-Risk Adult Populations

Several Phase 2b, randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of this compound in naturally infected, high-risk adult populations, including hematopoietic-cell transplant (HCT) recipients and lung transplant recipients.

-

Study Design: 189 HCT recipients with RSV URTI were randomized to receive this compound (200 mg) or placebo on days 1, 5, 9, 13, and 17.[8][9]

-

Primary Endpoints:

-

Time-weighted average change in nasal RSV viral load from Day 1 to Day 9.

-

Proportion of patients developing lower respiratory tract complications (LRTCs) through Day 28.[8]

-

-

Results: this compound did not meet the co-primary endpoints. The decline in viral load was not significantly different from placebo, and the progression to LRTC was also not significantly reduced.[8] However, a post-hoc analysis of patients with lymphopenia showed a significant decrease in the development of LRTCs in the this compound group compared to placebo.[8]

-

Safety: The safety profile was favorable, with adverse events being similar between the this compound and placebo groups.[8]

| Efficacy in HCT Recipients with RSV URTI | This compound (n=96) | Placebo (n=93) | p-value |

| Progression to LRTC (Overall) | 11.2%[8] | 19.5%[8] | 0.11[8] |

| Progression to LRTC (Lymphopenic Patients) | 13.3% (2/15)[8] | 64.3% (9/14)[8] | 0.008[8] |

| Time-weighted average decline in RSV viral load (log10 copies/mL) | Treatment difference of -0.33[8] | 0.040[8] |

-

Study Design: 60 HCT recipients with RSV LRTI were randomized to receive this compound (200 mg) or placebo every 4 days for 5 doses.[10][11]

-

Primary Endpoint: Time-weighted average change in nasal RSV viral load through Day 9.[11]

-

Secondary Endpoints: Supplemental oxygen-free days, incident respiratory failure, and all-cause mortality.[11]

-

Results: this compound did not significantly improve virologic or clinical outcomes compared to placebo.[10][11]

-

Safety: The treatment was well-tolerated, with a similar incidence of adverse events in both arms.[10][11]

-

Resistance: Resistance-associated substitutions in the RSV F protein emerged in 20.7% (6/29) of this compound-treated patients.[8][12]

| Efficacy in HCT Recipients with RSV LRTI | This compound (n=31) | Placebo (n=29) | p-value |

| Time-weighted avg change in viral load (log10 copies/mL) | -1.12[12] | -1.09[12] | 0.94[12] |

| Median supplemental oxygen-free days | 26[12] | 28[12] | 0.84[12] |

| Incident respiratory failure | 10.3%[12] | 10.7%[12] | 0.98[12] |

| All-cause mortality | 0%[12] | 7.1%[12] | 0.19[12] |

-

Study Design: 61 lung transplant recipients with symptomatic, confirmed RSV infection received oral this compound (200 mg on day 1, 100 mg daily on days 2-14) or placebo.[13]

-

Primary Endpoint: Time-weighted average change in nasal RSV load from day 1 to 7.[13]

-

Results: this compound did not significantly improve the change in nasal RSV load, symptoms, or lung function compared to placebo.[13]

-

Safety: The drug was generally well-tolerated.[13]

-

Resistance: The rate of resistance development was low in this population (2.9%).[8]

Experimental Protocols

Phase 2b Study in HCT Recipients with URTI (NCT02254408)

-

Patient Population: Adult hematopoietic-cell transplant recipients with confirmed RSV upper respiratory tract infection.[8]

-

Study Design: A randomized, double-blind, placebo-controlled trial.[8]

-

Treatment Regimen: Patients received oral this compound 200 mg or a matching placebo on Days 1, 5, 9, 13, and 17.[8]

-

Stratification: Patients were stratified by lymphopenia (<200/µL) and use of ribavirin at randomization.[7]

-

Virology Assessment: Nasal swabs were collected at multiple time points and RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[6]

Viral Load Quantification: RT-qPCR

-

Sample Collection: Bilateral intranasal samples were obtained using mid-turbinate flocked swabs.[12]

-

Assay Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for detecting and quantifying viral RNA. The assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the viral genome. The amplification is monitored in real-time using fluorescent probes, allowing for the quantification of the initial amount of viral RNA in the sample.[2][14]

-

Quantification: A standard curve is generated using known concentrations of a control plasmid or RNA transcripts to allow for the absolute quantification of RSV RNA copies per milliliter of the original sample.[2]

Conclusion

Early-phase clinical trials of this compound have established a favorable safety and pharmacokinetic profile, supporting once-daily oral administration. While a human challenge study in healthy volunteers demonstrated significant antiviral activity, Phase 2b studies in high-risk, naturally infected HCT and lung transplant recipients did not meet their primary virologic or clinical endpoints. An exploratory analysis in lymphopenic HCT patients with URTI suggested a potential benefit in preventing progression to more severe disease, warranting further investigation. The emergence of resistance-associated substitutions highlights a potential challenge for this class of antiviral agents. Future research may focus on combination therapies or use in different patient populations or at different stages of infection to optimize the potential clinical benefit of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of quantitative and type-specific real-time RT-PCR assays for detection of respiratory syncytial virus in respiratory specimens from children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 First-in-Human, Single- and Multiple-Ascending Dose, and Food Effect Studies to Assess the Safety, Tolerability, and Pharmacokinetics of this compound for the Treatment of Respiratory Syncytial Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44425 [onderzoekmetmensen.nl]

- 6. A Phase 2, Randomized, Double-blind, Placebo-Controlled Trial of this compound for the Treatment of Respiratory Syncytial Virus Upper Respiratory Tract Infection in Hematopoietic-Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. journals.asm.org [journals.asm.org]

- 9. 2018 BMT Tandem Meetings [bmt.confex.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of this compound in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. publications.ersnet.org [publications.ersnet.org]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Presatovir Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. Presatovir (GS-5806) is a potent, orally bioavailable small molecule inhibitor of the RSV fusion (F) protein.[1][2] It prevents the F protein from undergoing the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry.[1][2] The development of analogs of this compound is a promising strategy for identifying next-generation RSV therapeutics with improved potency, pharmacokinetic profiles, and resistance profiles.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs that inhibit RSV replication. The described assays are robust, scalable, and suitable for screening large compound libraries.

Mechanism of Action of this compound

This compound targets the RSV F protein, a type I fusion glycoprotein essential for viral entry into host cells. The F protein exists in a metastable prefusion conformation that, upon triggering, undergoes a series of irreversible conformational changes to a stable postfusion state, driving the merger of the viral and host cell membranes. This compound binds to a cavity within the prefusion F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[1]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify novel this compound analogs involves a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, determine potency and cytotoxicity, and elucidate the mechanism of action.

Data Presentation: In Vitro Activity of this compound and Analogs

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound (GS-5806) and a series of its analogs against RSV A2 in HEp-2 cells.

| Compound | RSV A2 EC50 (nM) | CC50 in HEp-2 cells (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (GS-5806) | 0.1 | > 20 | > 200,000 |

| Analog 6a | 65 | > 20 | > 307 |

| Analog 6b | > 1000 | > 20 | - |

| Analog 6d | > 1000 | > 20 | - |

| Analog 6f | > 1000 | > 20 | - |

| Analog 6g | > 1000 | > 20 | - |

| Analog 6h | > 1000 | > 20 | - |

Data for analogs 6a-h are from a study on the discovery of GS-5806 and represent a systematic exploration of the benzoyl ring.

Experimental Protocols

Primary Screening Assay: Cytopathic Effect (CPE) Inhibition with Luminescent Readout

This assay measures the ability of compounds to inhibit the virus-induced cell death (cytopathic effect). Cell viability is quantified using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

Materials:

-

HEp-2 cells (ATCC CCL-23)

-

RSV (e.g., strain A2)

-

Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound analog library (solubilized in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

384-well clear-bottom, white-walled assay plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend HEp-2 cells in EMEM with 10% FBS to a final concentration of 1 x 10^5 cells/mL.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the this compound analogs in EMEM.

-

Add 0.4 µL of 100x concentrated compound dilutions to the appropriate wells. For primary screening, a single high concentration (e.g., 10 µM) is typically used.

-

Include appropriate controls:

-

Cell Control: Cells with media and DMSO (no virus, no compound).

-

Virus Control: Cells with virus and DMSO (no compound).

-

Positive Control: Cells with virus and a known RSV inhibitor (e.g., this compound).

-

-

-

Virus Infection:

-

Dilute RSV stock in EMEM to achieve a multiplicity of infection (MOI) that results in 80-90% cell death after 4 days.

-

Add 20 µL of the diluted virus to all wells except the cell control wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4 days.

-

-

Luminescent Readout:

-

Equilibrate the assay plates to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 40 µL of the prepared reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound using the following formula: % CPE Inhibition = [(Luminescence_compound - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control)] x 100

-

For dose-response experiments, plot the % CPE inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.

-

Secondary Assay 1: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the test compound.

Materials:

-

HEp-2 cells

-

RSV

-

EMEM with 2% FBS

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Protocol:

-

Cell Seeding:

-

Seed HEp-2 cells in 6-well or 12-well plates and grow to confluence.

-

-

Compound and Virus Incubation:

-

Prepare serial dilutions of the test compounds in EMEM.

-

In separate tubes, mix the compound dilutions with a known titer of RSV (e.g., 100 plaque-forming units (PFU)/well) and incubate for 1 hour at 37°C.

-

-

Infection:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the compound-virus mixtures.

-

Incubate for 2 hours at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and overlay the cell monolayers with methylcellulose medium containing the corresponding concentration of the test compound.

-

Incubate at 37°C in a 5% CO2 incubator for 4-5 days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Aspirate the overlay and fix the cells with 10% formalin.

-

Stain the cells with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Secondary Assay 2: Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This assay measures the amount of viral RNA in infected cells treated with the test compounds, providing a direct measure of viral replication.

Materials:

-

HEp-2 cells

-

RSV

-

This compound analogs

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probe specific for an RSV gene (e.g., N or F gene)

-

qRT-PCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Seed HEp-2 cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of the test compounds.

-

Infect the cells with RSV at a known MOI.

-

Incubate for 24-48 hours at 37°C.

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

-

-

qRT-PCR:

-

Perform a one-step or two-step qRT-PCR using primers and a probe specific for a conserved region of the RSV genome.

-

Include a standard curve of known quantities of viral RNA or a plasmid containing the target sequence to quantify the viral copy number.

-

Run the reactions on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the viral RNA copy number in each sample based on the standard curve.

-

Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the viral RNA level by 50%.

-

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the hit compounds to ensure that the observed antiviral activity is not due to non-specific effects on cell viability. The CellTiter-Glo® assay described for the primary screen can be used for this purpose by testing the compounds on uninfected cells.

Protocol:

-

Follow the "Cell Seeding" and "Compound Addition" steps of the CPE inhibition assay.

-

Do not add the virus.

-

Incubate the plates for the same duration as the antiviral assay (4 days).

-

Perform the "Luminescent Readout" as described above.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (DMSO only).

-

Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%.

-

Conclusion

The described high-throughput screening assays and protocols provide a comprehensive framework for the identification and characterization of novel this compound analogs with potent anti-RSV activity. By employing a combination of a primary CPE-based screen and secondary mechanistic and viral load reduction assays, researchers can efficiently advance promising candidates through the drug discovery pipeline. The quantitative data generated from these assays are essential for establishing structure-activity relationships and optimizing the pharmacological properties of the next generation of RSV fusion inhibitors.

References

Application Notes and Protocols: Synthesis of Presatovir and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Presatovir (GS-5806), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein.[1][2] The protocols outlined below are based on the successful lead optimization campaign that led to the discovery of this promising antiviral agent.[1] this compound has demonstrated significant antiviral efficacy, with a mean EC50 of 0.43 nM against a panel of 75 RSV A and B clinical isolates.[1]

Overview of Synthetic Strategy

The synthesis of this compound involves a multi-step sequence that strategically assembles the core pyrazolo[1,5-a]pyrimidine heterocycle, followed by the introduction of the substituted piperidine, and finally, the aminopyrrolidine side chain. The general synthetic scheme is adaptable, allowing for the preparation of various analogs for structure-activity relationship (SAR) studies.[1]

Logical Flow of this compound Synthesis

Caption: A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis of this compound.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The synthesis of the central heterocyclic core is a critical first stage.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

Caption: Key steps in the formation of the dichlorinated pyrazolopyrimidine intermediate.

Protocol 2.1.1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol

-

To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in ethanol, add 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the reaction mixture at reflux for 24 hours.

-

Cool the mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water and ethanol, and dry under vacuum to yield the dihydroxy-heterocycle.

Protocol 2.1.2: Synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

-

Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl3, 5.0 eq).

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., NaHCO3) and extract the product with an organic solvent (e.g., dichloromethane).

-